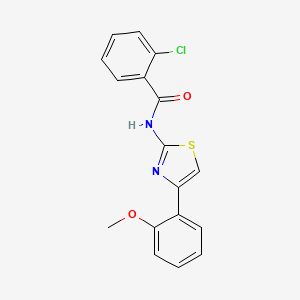
4-Bromo-2-(trifluoromethyl)phenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-(trifluoromethyl)phenylacetylene” is a chemical compound with a molecular weight of 249.03 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a bromo group, a trifluoromethyl group, and an acetylene group . The InChI code for this compound is 1S/C9H4BrF3/c1-2-6-3-4-7 (10)5-8 (6)9 (11,12)13/h1,3-5H .Applications De Recherche Scientifique
Synthesis of Novel Compounds
4-Bromo-2-(trifluoromethyl)phenylacetylene serves as a crucial intermediate in the synthesis of diverse chemical compounds due to its reactive bromo and trifluoromethyl groups. It facilitates the creation of complex molecules through reactions such as Sonogashira coupling, which allows for the formation of carbon-carbon bonds. This reactivity has been harnessed to synthesize a range of novel compounds including 4-phenyl-β-aminotetralin, a product with significant chemical interest due to its structural complexity and potential applications in pharmaceuticals and materials science (Vincek & Booth, 2009).
Development of Liquid Crystals
This compound is also instrumental in the development of liquid crystals, demonstrating the versatility of this compound in materials science. Through specific synthetic routes, researchers have been able to construct novel quinoline derivatives that exhibit liquid crystal properties, highlighting the compound's role in advancing technologies related to displays and optical devices. The synthesis and characterization of these materials underscore the potential for this compound derivatives in creating functional materials with tailored properties for specific applications (Rodrigues et al., 2019).
Photophysical Studies and Nanoparticle Synthesis
The compound's derivatives have been explored in photophysical studies, leading to the development of fluorescent nanoparticles. These applications demonstrate the compound's utility in creating materials with specific optical properties, which can be used in imaging, sensor technology, and light-emitting devices. The ability to fine-tune the emission properties of these materials opens up new avenues for research and development in nanotechnology and photonics (Hwang et al., 2018).
Catalysis and Synthetic Chemistry
In catalysis, this compound has been used to explore new catalytic reactions, including copper-catalyzed processes that afford pyrazoles and other nitrogen-containing heterocycles. These studies not only expand the toolkit of synthetic chemists but also provide insights into the mechanisms of catalysis and the development of more efficient, selective, and sustainable synthetic methodologies. Such research is critical for the advancement of pharmaceutical synthesis, agrochemicals, and organic materials (Lu et al., 2019).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2-(trifluoromethyl)phenylacetylene are currently unknown . As a new chemical entity, its role in biochemical pathways has not been fully explored. Future studies could provide valuable insights into the downstream effects of this compound.
Propriétés
IUPAC Name |
4-bromo-1-ethynyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSKTSNKBDXRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

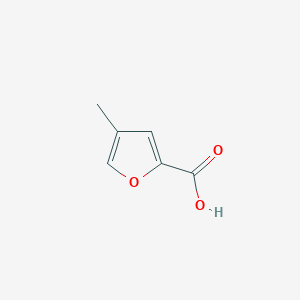
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)
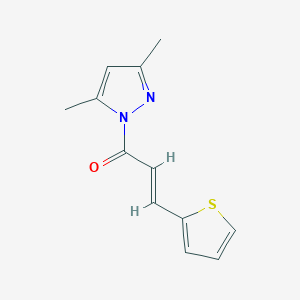


![(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2772993.png)
![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)
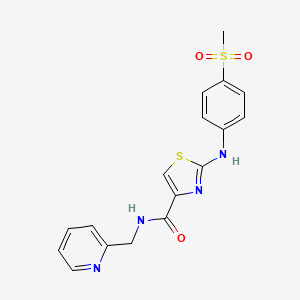
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2772998.png)
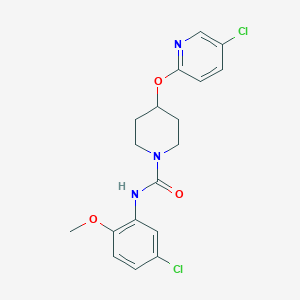
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2773003.png)
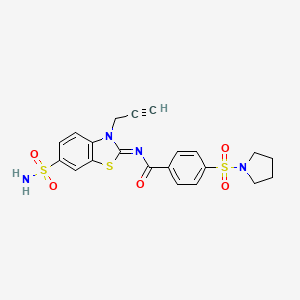
![N-cyclohexyl-3-(2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2773005.png)
